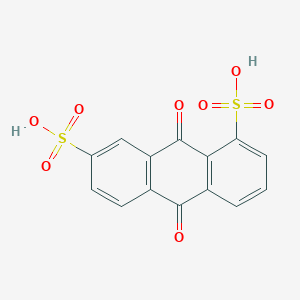
9,10-dioxoanthracene-1,7-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-dioxoanthracene-1,7-disulfonic acid is an organic compound derived from anthraquinone. It is characterized by the presence of two sulfonic acid groups at positions 1 and 7 of the anthracene ring system, along with two ketone groups at positions 9 and 10. This compound is known for its applications in various chemical processes and industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dioxoanthracene-1,7-disulfonic acid typically involves the sulfonation of anthraquinone. The process can be carried out using concentrated sulfuric acid or oleum, which introduces the sulfonic acid groups into the anthraquinone structure. The reaction conditions often include elevated temperatures to facilitate the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as crystallization or filtration to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
9,10-dioxoanthracene-1,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds.
Aplicaciones Científicas De Investigación
9,10-dioxoanthracene-1,7-disulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9,10-dioxoanthracene-1,7-disulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form stable complexes with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Anthraquinone-2,6-disulfonic acid disodium salt
- 9,10-Dihydro-9,10-dioxoanthracene-2,7-disulphonic acid
- Anthraquinone-1-sulfonic acid
Uniqueness
9,10-dioxoanthracene-1,7-disulfonic acid is unique due to the specific positioning of its sulfonic acid groups, which influences its chemical reactivity and applications. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific industrial and research purposes.
Propiedades
Número CAS |
14395-08-5 |
|---|---|
Fórmula molecular |
C14H8O8S2 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
9,10-dioxoanthracene-1,7-disulfonic acid |
InChI |
InChI=1S/C14H8O8S2/c15-13-8-5-4-7(23(17,18)19)6-10(8)14(16)12-9(13)2-1-3-11(12)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
Clave InChI |
VNIFUVUQZVMDER-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O |
Key on ui other cas no. |
14395-08-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















